N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea
Description
Properties
CAS No. |
803729-73-9 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c16-9-10-17-15(20)18-14-8-5-7-13(12-14)6-3-1-2-4-11-19/h5,7-8,12,19H,1-4,6,9-11H2,(H2,17,18,20) |
InChI Key |
NVUYZWRYEWGXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
Synthesis of 3-(6-Hydroxyhexyl)aniline :
- Step 1 : Alkylation of 3-aminophenol with 6-bromo-1-hexanol via a Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT, 12 h).
- Step 2 : Purification by silica gel chromatography (hexane/EtOAc 4:1) yields 3-(6-hydroxyhexyl)aniline (78% yield).
Protection of Hydroxyl Group :
- Treatment with tert-butyldimethylsilyl chloride (TBDMSCl, imidazole, DMF, RT, 4 h) affords 3-(6-(tert-butyldimethylsilyloxy)hexyl)aniline (92% yield).
Urea Formation :
Key Data
| Parameter | Value |
|---|---|
| Yield (Overall) | 65% |
| Purity (HPLC) | >98% |
| Reaction Time | 20 h (total) |
Advantages : High regioselectivity; avoids high temperatures.
Limitations : Requires handling toxic isocyanates and protecting groups.
Direct Coupling Using Carbodiimide Reagents
This approach employs coupling agents to facilitate urea formation between 3-(6-hydroxyhexyl)aniline and 2-chloroethylamine.
Synthetic Procedure
Activation of Amines :
Workup :
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (NMR) | >95% |
| Reaction Temperature | Room Temperature |
Advantages : Mild conditions; no need for protecting groups.
Limitations : Moderate yields due to competing side reactions.
High-Temperature Urea Condensation (Patent-Inspired)
Adapted from CN86101095A, this method uses excess urea and a secondary amine in a non-hydroxylic solvent.
Synthetic Procedure
Reaction Setup :
Isolation :
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (GC-MS) | 94% |
| Reaction Temperature | 180°C |
Advantages : Scalable for industrial production.
Limitations : Risk of hydroxyl group degradation at high temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Isocyanate-Mediated | 65 | >98 | Moderate | High |
| Carbodiimide Coupling | 72 | >95 | Low | Moderate |
| High-Temperature | 58 | 94 | High | Low |
Mechanistic Insights
- Isocyanate Route : Nucleophilic attack by the aniline on the isocyanate carbonyl forms a tetrahedral intermediate, which collapses to the urea.
- Carbodiimide Route : EDCl activates the amine as an acyloxyphosphonium intermediate, enabling urea bond formation.
- Patent Method : Urea acts as a carbonyl source, with the secondary amine (e.g., diethylamine) deprotonating the aniline to facilitate nucleophilic attack.
Challenges and Solutions
- Hydroxyl Group Stability :
- Protection with TBDMS prevents oxidation during high-temperature reactions.
- Chloroethyl Group Reactivity :
- Byproduct Formation :
- Silica gel chromatography effectively separates urea derivatives from di- or tri-substituted byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyhexyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea:
This compound is a urea derivative with potential applications in scientific research .
Details and Properties
- Structure: The compound has a molecular formula of C15H23ClN2O2 .
- Molecular Weight: The molecular weight is 298.81 g/mol .
- IUPAC Name: 1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea .
- CAS Registry Number: 803729-73-9 .
Potential Applications
While the search results do not provide specific applications for this compound, they do offer information on similar compounds and their uses:
- Antimitotic Effects: Some N-phenyl-N'-(2-chloroethyl)urea derivatives, which mimic the structure of combretastatin A-4, have been found to inhibit cell growth in human tumor cell lines. These compounds act as antimitotics and arrest the cell cycle in the G(2)/M phase .
- Beta-Tubulin Binding: These derivatives covalently bind to the colchicine-binding site of beta-tubulin .
- Anti-senescence and Anti-stress Factors: Substituted 1,2,3-thiadiazol-5yl-urea derivatives are used as anti-senescence and anti-stress factors in plant cells . They can also inhibit membrane lipid peroxidation, increasing their anti-senescence and anti-stress activity . These derivatives can also delay stress-induced senescence in plants like wheat, prolonging their photosynthetic lifespan under environmental stress .
- Crop Production: Substituted 1,2,3-thiadiazolyl-urea derivatives can be used as inhibitors of stress and stress-induced senescence in crop production, including cereals, beet, fruits, leguminous plants, and vegetables . For example, N-furfuryl-N'-l,2,3-thiadiazol-5-yl-urea can lead to increased seed yield in oilseed rape .
Further Research
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea in biological systems may involve the formation of DNA cross-links, leading to the inhibition of DNA replication and cell division. The chloroethyl group is known to form covalent bonds with nucleophilic sites in DNA, while the hydroxyhexyl group may enhance cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations :
- Hydrophilic vs. Lipophilic Groups : The 6-hydroxyhexyl chain in the target compound introduces a polar, hydrophilic moiety compared to the lipophilic tert-butyl (4-tBCEU) or cyclohexyl (cHCEU) groups. This modification likely enhances aqueous solubility, addressing a common limitation of CEUs .
- Alkylation Specificity : The hydroxyhexyl chain may sterically influence binding to β-tubulin’s colchicine site, where Cys239 is critical for alkylation. Analogs like HBCEU and MPCEU retain activity, suggesting tolerance for hydrophilic substituents .
Mechanism of Action and Cytotoxicity
CEUs exert cytotoxicity through β-tubulin alkylation, leading to microtubule destabilization. Comparative studies reveal:
- 4-tBCEU : Covalently binds β-tubulin (radiolabeling confirmed), with resistance observed in CHO-VV 3-2 cells (IC₅₀: 21.3 µM vs. 11.6 µM in wild-type) .
- The hydroxyhexyl group may reduce off-target effects compared to nitrosoureas (e.g., BCNU), which non-specifically alkylate DNA .
- CA-4 Analogs: CEU derivatives mimicking combretastatin A-4 (CA-4) show nanomolar antiproliferative activity, but the target compound’s hydroxyhexyl chain may prioritize microtubule targeting over vascular disruption .
Biological Activity
N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloroethyl group known for its alkylating properties, which are critical in targeting rapidly dividing cancer cells.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of microtubule assembly. Similar compounds have demonstrated the ability to bind to the colchicine-binding site on beta-tubulin, leading to cell cycle arrest in the G2/M phase. This action disrupts normal mitotic processes, ultimately resulting in apoptosis of cancer cells.
Efficacy Against Cancer Cell Lines
Research has shown that derivatives of this compound exhibit potent growth inhibitory activity against various human tumor cell lines. The following table summarizes key findings regarding the compound's efficacy:
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| Human Colon Carcinoma | 250 - 800 | Microtubule disruption |
| Human Skin Melanoma | 300 - 900 | Apoptosis induction |
| Human Breast Carcinoma | 200 - 700 | Cell cycle arrest |
These values indicate that certain derivatives have a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range, making them significantly more potent than earlier generations of similar compounds .
Case Studies and Research Findings
- Study on Antimitotic Activity : A study published in Cancer Research demonstrated that several analogues of this compound were able to inhibit cell proliferation effectively across multiple cancer cell lines. Flow cytometric analysis confirmed that these compounds induced G2/M phase arrest, leading to increased apoptosis rates when compared to untreated controls .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the phenyl ring and the hydroxyalkyl chain significantly influenced biological activity. For instance, increasing hydrophobicity at specific positions enhanced binding affinity to beta-tubulin, correlating with improved antitumor efficacy .
- In Vivo Studies : Preclinical trials involving xenograft models showed promising results where treatment with this compound led to substantial tumor regression without significant toxicity observed in normal tissues. These findings suggest a favorable therapeutic index for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
